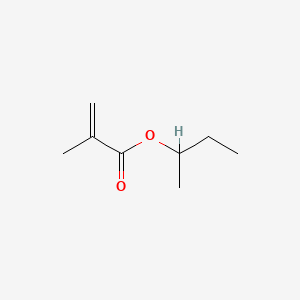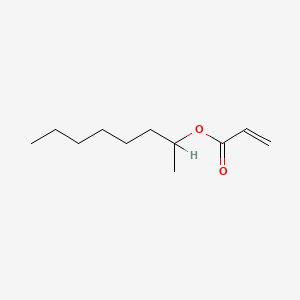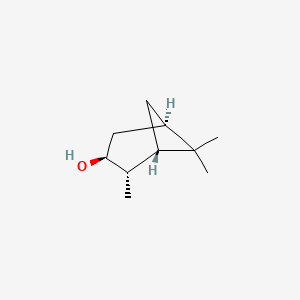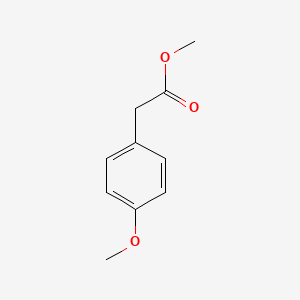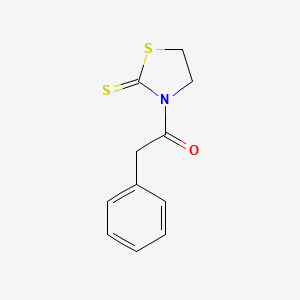
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone
Overview
Description
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone, also known as PTZ-343, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-343 is a thiazolidinone derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis, Crystal Structure, and Fungicidal Activity
A compound containing the 2-thioxothiazolidin-3-yl)ethanone moiety was synthesized and confirmed using various spectroscopic methods. The compound was found to exhibit moderate inhibitory activity against Gibberella zeae, a plant pathogen, showcasing its potential fungicidal properties (Liu et al., 2012).
Biological and Medicinal Applications
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives incorporating the 2-thioxothiazolidin-3-yl)ethanone structure were synthesized and assessed for their anticandidal activity and cytotoxic effects. Some of these compounds were found to be potent anticandidal agents with relatively low cytotoxicity (Kaplancıklı et al., 2014).
Anticholinesterase Activity
Tetrazole derivatives were synthesized and evaluated for their anticholinesterase activities, which are crucial in treating conditions like Alzheimer's disease. The study discovered that certain compounds with electron-donating substituents exhibited high anticholinesterase activity (Mohsen et al., 2014).
Antimicrobial and Antioxidant Applications
Antimicrobial and Antioxidant Activities
Novel 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives were synthesized and tested for their antimicrobial and antioxidant activities. Some derivatives showed potential as antimicrobial agents, with significant effects against specific test cultures. One compound, in particular, displayed promising antioxidant activity and is considered suitable for further structural modification to enhance this effect (Litvinchuk et al., 2021).
Antimicrobial and Antifungal Activity
A series of compounds containing the thiazolidin-2,4-dione structure were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results showed that most of these compounds displayed moderate to good activity, with one compound being significantly more potent than the standard drug pyrimethamine (Ponnuchamy et al., 2014).
properties
IUPAC Name |
2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLPCYXFKYZNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354410 | |
| Record name | STK332165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65439-58-9 | |
| Record name | STK332165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



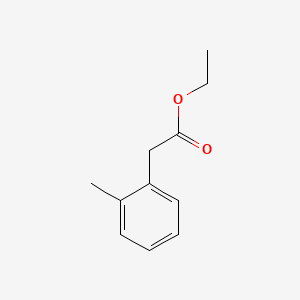


![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)
